molecular formula C22H26N6O3 B1193348 NLD-22

NLD-22

Cat. No. B1193348
M. Wt: 422.489
InChI Key: HBOHAJJGWJLRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NLD-22 is a novel Enterovirus 71 Inhibitor, binding to the hydrophobic pocket in VP1 to block viral infection, exhibiting excellent antiviral activity (with an EC50 of 5.056 nM and a 100% protection rate for mice at a dose of 20 mg/kg) and low toxicity.

Scientific Research Applications

Therapeutic Potential in Hand, Foot, and Mouth Disease

NLD-22 has been identified as a promising candidate for the treatment of Hand, Foot, and Mouth Disease (HFMD), a significant public health concern primarily affecting children in Asia and the Pacific regions. The compound was designed to target a crucial hydrophobic pocket on the Enterovirus 71 (EV71) capsid protein VP1, leading to the inhibition of viral infection. NLD-22 demonstrated exceptional antiviral activity, with an EC50 of 5.056 nM and a 100% protection rate in mice at a dose of 20 mg/kg, alongside low acute toxicity. The drug candidate also showcased a favorable pharmacokinetic profile, making it a potential therapeutic option for HFMD treatment (Zhang et al., 2020).

Role in Inflammatory and Immune Responses

NLD-22's effects extend beyond antiviral applications, demonstrating significant influence in modulating inflammatory and immune responses. For instance, the compound has been shown to ameliorate renal injury and fibrosis in diabetic nephropathy through the inhibition of the NLRP3 inflammasome activation. This suggests that NLD-22 can suppress inflammatory responses, highlighting its potential in treating chronic inflammatory diseases and contributing to tissue protection (Wang et al., 2017).

Implications in Cardiovascular Health

In the context of coronary heart disease (CHD), NLD-22 has shown protective effects against endothelial cell injury by targeting the NLRP3 inflammasome pathway. This mechanism involves the suppression of pro-inflammatory cytokines, thereby inhibiting apoptosis of coronary arterial endothelial cells and safeguarding the vascular endothelium in CHD models. Such findings underscore the potential therapeutic value of NLD-22 in cardiovascular health, particularly in conditions characterized by endothelial dysfunction and inflammation (Huang et al., 2017).

Cancer Therapeutics

NLD-22's role extends into oncology, where it has been associated with tumor suppression activities. Studies have indicated its capacity to inhibit tumor invasion and metastasis in colorectal cancer by targeting NLRP3, an inflammasome component involved in cancer progression. This suggests that NLD-22 or its derivatives could be explored as potential anti-cancer agents, offering a novel approach to cancer treatment by modulating inflammatory pathways (Cong et al., 2020).

properties

Product Name

NLD-22

Molecular Formula

C22H26N6O3

Molecular Weight

422.489

IUPAC Name

1-(2-Aminopyridin-4-yl)-3-(5-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy)pentyl)imidazolidin-2-one

InChI

InChI=1S/C22H26N6O3/c1-16-25-21(26-31-16)17-5-7-19(8-6-17)30-14-4-2-3-11-27-12-13-28(22(27)29)18-9-10-24-20(23)15-18/h5-10,15H,2-4,11-14H2,1H3,(H2,23,24)

InChI Key

HBOHAJJGWJLRSS-UHFFFAOYSA-N

SMILES

O=C1N(CCCCCOC2=CC=C(C3=NOC(C)=N3)C=C2)CCN1C4=CC(N)=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NLD-22;  NLD 22;  NLD22

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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